molecular formula C14H21N3O B2557802 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea CAS No. 1796971-21-5

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2557802
CAS No.: 1796971-21-5
M. Wt: 247.342
InChI Key: GMCOSQWRXHPSKL-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is systematically identified by its IUPAC name, which reflects its core urea structure and substituents. The molecule comprises a urea backbone (–N–C(=O)–N–) substituted with an ethyl group and a (1-phenylpyrrolidin-2-yl)methyl moiety.

Property Value
IUPAC Name 1-ethyl-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
SMILES Notation CCNC(=O)NCC1CCCN1C2=CC=CC=C2
CAS Registry Number 1796971-21-5

The compound’s structure is further validated by its SMILES string, which encodes the connectivity and stereochemistry. The pyrrolidine ring adopts a chair-like conformation, with the phenyl group attached to the nitrogen atom at position 1.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic factors. Key features include:

  • Urea Backbone : The planar –N–C(=O)–N– group exhibits partial double-bond character due to resonance stabilization.
  • Pyrrolidine Ring : The six-membered pyrrolidine ring adopts a chair conformation, with the phenyl substituent in an equatorial position to minimize steric strain.
  • Ethyl and Methyl Substituents : The ethyl group attached to the urea nitrogen and the methyl bridge linking the pyrrolidine to the urea are in staggered conformations to reduce torsional strain.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been investigated using density functional theory (DFT) and other quantum methods. Key findings include:

Parameter Value Method Source
HOMO Energy (eV) -8.393 (estimated for urea analogs) B3LYP/6-31G*
LUMO Energy (eV) -4.542 (estimated for urea analogs) B3LYP/6-31G*
HOMO-LUMO Gap (eV) 3.851 (indicative of moderate reactivity) B3LYP/6-31G*

The urea group’s electron-withdrawing carbonyl oxygen polarizes the adjacent NH bonds, enhancing their hydrogen-bonding capacity. The phenyl-pyrrolidine moiety contributes π-electron density, influencing the molecule’s electronic distribution.

Orbital Analysis
  • HOMO : Localized on the phenyl ring and pyrrolidine nitrogen, facilitating nucleophilic interactions.
  • LUMO : Centered on the carbonyl group, enabling electrophilic reactivity.

These electronic characteristics are critical for understanding the compound’s potential interactions in biological systems.

Comparative Analysis of Tautomeric Forms

Urea derivatives typically exhibit negligible tautomerism due to the stability of the keto form. For this compound, computational studies suggest:

Tautomer Stability Energy Difference Source
Keto Form (Dominant) High (resonance stabilized)
Enol Form Unstable (proton transfer) >15 kcal/mol

The absence of significant tautomerism is attributed to:

  • Resonance Stabilization : Delocalization of electrons across the urea backbone.
  • Steric Effects : Bulky substituents hinder enol formation.

Properties

IUPAC Name

1-ethyl-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-15-14(18)16-11-13-9-6-10-17(13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCOSQWRXHPSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 1-phenylpyrrolidine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is explored as a lead compound in drug development due to its structural features that may interact with biological targets. Its structure-activity relationship (SAR) is studied to optimize therapeutic effects, particularly in the context of anticancer and antimicrobial activities .

Research indicates that this compound exhibits potential biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this urea have shown significant antiproliferative activity against the National Cancer Institute's NCI-60 human cancer cell lines .
  • Antimicrobial Activity : Investigations into its interactions with microbial targets are ongoing, aiming to elucidate mechanisms and efficacy against various pathogens.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties are leveraged in the production of specialty chemicals and materials .

Case Study 1: Anticancer Activity Assessment

A recent study synthesized a series of urea derivatives based on the structure of this compound and evaluated their antiproliferative effects against multiple cancer cell lines. The results indicated that specific modifications to the phenyl group enhanced activity, suggesting that structural optimization can lead to more potent anticancer agents .

Case Study 2: Synthesis and Characterization

In another investigation, researchers synthesized various derivatives of this compound through different reaction pathways. The products were characterized using techniques such as NMR and LCMS, confirming the successful incorporation of desired functional groups that could enhance biological activity .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The phenylpyrrolidine moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The table below highlights key structural features, properties, and applications of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound (1-Phenylpyrrolidin-2-yl)methyl 259.35 Potential CNS activity; lipophilic N/A
1-Ethyl-3-(4-methylphenethyl)urea 4-Methylphenethyl ~206.28 (estimated) Dynamic urea bonds for self-healing polymers
BMS4 (LIMK1 inhibitor) Thiazole-pyrimidine complex 505.55 Kinase inhibition; anticancer applications
1-Ethyl-3-(2-hydroxyethyl)urea 2-Hydroxyethyl 132.16 High solubility; formulation excipient

Key Research Findings

Dynamic Urea Bonds (1-Ethyl-3-(4-methylphenethyl)urea)
  • Exhibits dynamic covalent behavior due to reversible urea bond formation, enabling self-healing in polymers .
  • NMR studies confirm urea bond regeneration (peak at 5.87 ppm) after mechanical stress .
  • Comparatively, the target compound’s rigid pyrrolidine substituent may hinder dynamic behavior, favoring stable interactions instead.
Solubility and Reactivity (1-Ethyl-3-(2-hydroxyethyl)urea)
  • The hydroxyethyl group enhances hydrophilicity (PubChem CID: 185685), making it suitable as a solubility enhancer .
  • In contrast, the target compound’s phenylpyrrolidinyl group increases logP, suggesting better blood-brain barrier penetration.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The phenylpyrrolidinyl group (target) and 4-methylphenethyl group () increase logP, favoring membrane permeability. BMS4’s large heteroaromatic system balances lipophilicity with target specificity .
  • Synthetic Complexity : BMS4 requires multi-step synthesis for its thiazole-pyrimidine core, whereas the target compound may be synthesized via alkylation of urea with a pre-formed pyrrolidine intermediate.
  • Stability: Dynamic urea bonds in ’s compound enable self-repair, whereas the target compound’s stability is likely derived from rigid non-covalent interactions.

Biological Activity

1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenylpyrrolidine with ethyl isocyanate under controlled conditions. The process can be summarized as follows:

  • Reactants : 1-phenylpyrrolidine and ethyl isocyanate.
  • Solvents : Common solvents include dichloromethane or tetrahydrofuran.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The phenylpyrrolidine moiety is known to modulate protein activity, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Alteration of Receptor Signaling : It can interact with receptors, modifying their signaling pathways, which may have implications in therapeutic contexts.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although specific data on MIC (Minimum Inhibitory Concentration) values is limited.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
1-Methyl-3-((1-phenylpyrrolidin-2-yl)methyl)ureaStructureDifferent reactivity due to methyl substitution
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)thioureaStructureVarying chemical properties due to sulfur atom
1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)carbamateStructureAltered stability and reactivity

Case Studies

Recent research has focused on the biological activity of benzoylurea derivatives, which share structural similarities with this compound. A study highlighted its antifungal and antibacterial activities, demonstrating comparable efficacy against pathogens like Rhizoctonia solani and Xanthomonas oryzae at specific concentrations .

Q & A

Q. What are the methodological considerations for optimizing the synthesis of 1-Ethyl-3-((1-phenylpyrrolidin-2-yl)methyl)urea?

Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For urea derivatives, coupling reactions between amines and isocyanates or carbodiimide-mediated pathways are common. For example, analogous urea compounds (e.g., 1-aryl-3-substituted ureas) have been synthesized using palladium-catalyzed cross-coupling in eutectic solvents, achieving yields >75% under mild conditions . Key steps include:

  • Purification : Column chromatography or recrystallization to isolate high-purity products.
  • Yield Optimization : Screening catalysts (e.g., Pd(PPh₃)₄) and reaction times (e.g., 12–24 hours).
  • Characterization : Confirm via NMR (¹H/¹³C), HRMS, and IR to verify urea bond formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR can confirm the ethyl group (δ 1.0–1.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl signals (δ 155–165 ppm) .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 318.2).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

SAR studies require systematic structural modifications (e.g., varying substituents on the phenyl or pyrrolidine rings) and biological assays. For instance:

  • Substituent Effects : Replace the ethyl group with bulkier alkyl chains to assess steric impacts on target binding.
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., IC₅₀ determination in cancer lines).
  • Data Correlation : Compare activity trends with computational docking results to identify critical binding interactions .

Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (μM)Binding Affinity (kcal/mol)
1Ethyl12.3-8.2
2Propyl8.7-9.1

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • In Silico Tools : Use QSAR models (e.g., SwissADME) to predict solubility, LogP, and bioavailability. Molecular dynamics simulations can assess membrane permeability .
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to map interactions with biological targets (e.g., kinases or GPCRs). For urea-based inhibitors, hydrogen bonding to catalytic residues is critical .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodological Audit : Verify assay conditions (e.g., pH, temperature) and compound stability. For example, urea derivatives may degrade under acidic conditions, skewing IC₅₀ values .
  • Cross-Validation : Replicate results using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What factorial design approaches are suitable for studying the effects of reaction parameters on synthesis efficiency?

A 2³ factorial design can evaluate three factors (e.g., catalyst loading, temperature, solvent ratio) across two levels. For example:

  • Factors : Catalyst (0.5 vs. 1.0 mol%), Temperature (25°C vs. 50°C), Solvent (DMF vs. THF).
  • Response Variable : Reaction yield. This identifies interactions between variables and optimizes conditions with minimal experimental runs .

Q. How can oxidative stability of this compound be assessed in physiological environments?

  • Accelerated Stability Testing : Expose the compound to H₂O₂ or cytochrome P450 enzymes, monitoring degradation via LC-MS.
  • EPR Spectroscopy : Detect free radical formation during oxidation .

Methodological Validation

Q. What protocols ensure reproducibility in analytical method validation for urea derivatives?

  • Linearity : Calibration curves (R² > 0.99) across 5 concentrations.
  • Precision : ≤5% RSD for intraday/interday replicates.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. How to design in vivo studies for evaluating the toxicity of this compound?

  • Animal Models : Use rodents for acute toxicity (LD₅₀) and 28-day subchronic studies.
  • Endpoints : Histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments.
  • Ethical Compliance : Follow ARRIVE guidelines and obtain institutional approval .

Q. What strategies mitigate solubility challenges during formulation of hydrophobic urea derivatives?

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoformulation : Develop liposomal or polymeric nanoparticles for sustained release .

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